3,5-dichloro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-methylbenzamide is a chemical compound with the molecular formula C8H7Cl2NO . It is also known by other names such as 3,5-dichloro-N-methylbenzenecarboxamide .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a methylbenzamide group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 288.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Thermal Stability Studies
Research on related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) provides insights into the thermal stability of such chemicals. Studies involving dynamic DSC curves and kinetic software like AKTS have been employed to predict thermal stability parameters like TMRad and SADT for ADMBA (Cong & Cheng, 2021).
Photocatalytic Degradation
Investigations on the photocatalytic degradation of similar compounds, such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide), using TiO2-loaded adsorbents, show how these compounds can be effectively degraded in aqueous solutions. This research provides valuable information on environmental remediation techniques (Torimoto et al., 1996).
Crystalline Forms and Medical Applications
Studies have also explored the novel crystalline forms of related compounds like 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4-(3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide, highlighting their potential in treating various disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Antibacterial Applications
Research on benzamide derivatives like 3,5-dichloro-2-hydroxybenzylideneamino and 2-hydroxy-5-iodobenzylideneamino shows their efficacy as potential antibiotics against various bacteria. This research aids in the development of new antibacterial agents (Cheng et al., 2010).
Solid-State Polymerization
The solid-state polymerization of compounds like 3,5-dihalo-4-aminobenzoylchlorides, which include structures similar to 3,5-dichloro-N-methylbenzamide, provides insights into the development of solid polybenzamides. This research is significant for understanding the structural and material properties of these compounds (Sandor & Foxman, 2000).
Safety and Hazards
properties
IUPAC Name |
3,5-dichloro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICUCGPTPDFRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.